1-(2-Chloroethyl)-3-methylcyclohexane-1-carbaldehyde
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Overview
Description
1-(2-Chloroethyl)-3-methylcyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring substituted with a chloroethyl group and a carbaldehyde group
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-3-methylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclohexanone with 2-chloroethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Chloroethyl)-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Addition: The aldehyde group can participate in addition reactions with nucleophiles such as Grignard reagents, forming secondary alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, primary and secondary alcohols, and various substituted derivatives.
Scientific Research Applications
1-(2-Chloroethyl)-3-methylcyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-methylcyclohexane-1-carbaldehyde involves its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloroethyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of new chemical entities with biological activity. Molecular targets and pathways involved may include specific enzymes or receptors that interact with the compound’s functional groups.
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-methylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: This compound is used as an alkylating agent in chemotherapy and has a similar chloroethyl group but differs in its nitrosourea moiety.
1-(2-Chloroethyl)pyrrolidine hydrochloride: This compound also contains a chloroethyl group but has a pyrrolidine ring instead of a cyclohexane ring.
Carmustine: Another alkylating agent used in chemotherapy, containing a bis-chloroethyl group and a nitrosourea moiety.
Properties
Molecular Formula |
C10H17ClO |
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Molecular Weight |
188.69 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H17ClO/c1-9-3-2-4-10(7-9,8-12)5-6-11/h8-9H,2-7H2,1H3 |
InChI Key |
ZOJVBHLEPCOLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CCCl)C=O |
Origin of Product |
United States |
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